molecular formula C9H10ClNO4S B1283455 4-Acetamido-2-methoxybenzenesulfonyl chloride CAS No. 16781-12-7

4-Acetamido-2-methoxybenzenesulfonyl chloride

Cat. No.: B1283455
CAS No.: 16781-12-7
M. Wt: 263.7 g/mol
InChI Key: WLPIGZCIFTWOAN-UHFFFAOYSA-N
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Description

4-Acetamido-2-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C9H10ClNO4S. It is a sulfonyl chloride derivative, characterized by the presence of an acetamido group and a methoxy group attached to a benzene ring. This compound is of interest in various chemical and pharmaceutical applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-2-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 4-acetamido-2-methoxybenzene. One common method includes the reaction of 4-acetamido-2-methoxybenzene with chlorosulfonic acid, which introduces the sulfonyl chloride group. The reaction is usually carried out under controlled temperature conditions to prevent decomposition and ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-2-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.

    Catalysts: Catalysts such as pyridine or triethylamine are often used to facilitate the substitution reactions.

    Solvents: Organic solvents like dichloromethane or acetonitrile are typically used to dissolve the reactants and control the reaction environment.

Major Products Formed

The major products formed from the reactions of this compound depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.

Scientific Research Applications

4-Acetamido-2-methoxybenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents, particularly those involving sulfonamide groups.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Acetamido-2-methoxybenzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming sulfonamide or sulfonate ester bonds. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzenesulfonyl chloride: Lacks the acetamido group, making it less versatile in certain reactions.

    4-Acetamidobenzenesulfonyl chloride: Lacks the methoxy group, which can affect its solubility and reactivity.

    2-Methoxybenzenesulfonyl chloride: Lacks the acetamido group and has different substitution patterns on the benzene ring.

Uniqueness

4-Acetamido-2-methoxybenzenesulfonyl chloride is unique due to the presence of both acetamido and methoxy groups, which enhance its reactivity and solubility. These functional groups also provide additional sites for chemical modification, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

4-acetamido-2-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-6(12)11-7-3-4-9(16(10,13)14)8(5-7)15-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPIGZCIFTWOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570166
Record name 4-Acetamido-2-methoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16781-12-7
Record name 4-Acetamido-2-methoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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